molecular formula C13H20N2O4S B14842521 N-(6-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(6-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14842521
M. Wt: 300.38 g/mol
InChI Key: VJBOTBZKNJGTFY-UHFFFAOYSA-N
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Description

N-(6-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of tert-butyl alcohol and cyclopropyl alcohol as starting materials, which are reacted with appropriate reagents to introduce the tert-butoxy and cyclopropoxy groups onto the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(6-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-(6-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its combination of tert-butoxy, cyclopropoxy, and methanesulfonamide groups attached to a pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[3-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-8-7-10(18-9-5-6-9)12(14-11)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

VJBOTBZKNJGTFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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